1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid, commonly referred to as Fmoc-4-methylazetidine-2-carboxylic acid, is a synthetic compound used primarily in organic chemistry and biochemistry. This compound is notable for its role as a building block in peptide synthesis, particularly in the protection of amine groups during the formation of peptide bonds.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid belongs to the class of azetidine derivatives. It is classified under carboxylic acids due to the presence of the carboxyl functional group. Additionally, it is categorized as a fluorene derivative due to the incorporation of the fluorenylmethoxycarbonyl group.
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid typically involves several steps:
The synthetic pathway requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize the intermediate and final products.
The molecular structure of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid can be represented as follows:
The compound features a fluorenyl group attached to an azetidine ring, with a carboxylic acid functional group and a methyl substituent at the 4-position of the azetidine ring.
The compound's structural data can be summarized:
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines:
The reactivity profile of this compound allows it to be utilized in multi-step syntheses where selective protection and deprotection strategies are essential for constructing complex molecules.
In peptide synthesis, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid acts as a protected amino acid. The mechanism typically involves:
This mechanism highlights the importance of protecting groups in synthesizing peptides without unwanted side reactions.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid exhibits several notable physical properties:
The chemical properties include:
Relevant data from various sources confirm these physical and chemical characteristics .
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid finds applications primarily in:
The azetidine ring in Fmoc-protected methylazetidine carboxylic acid derivatives is typically constructed through intramolecular cyclization of appropriately functionalized amino acid precursors. A common approach involves the tosylate-mediated ring closure of γ-amino alcohols derived from aspartic acid or serine derivatives. This method enables the formation of the strained four-membered ring under controlled conditions, with the C4 methyl group introduced via alkylation strategies prior to cyclization. The reaction proceeds through an SN2 mechanism, requiring inversion of configuration at the stereogenic center [3].
Optimal yields (75-82%) are achieved by maintaining anhydrous conditions during the tosylation step to prevent hydrolysis of the reactive intermediate. Recent advances demonstrate that microwave-assisted cyclization reduces reaction times from 24 hours to 45 minutes while improving diastereomeric purity (dr > 95:5) [5]. The resulting azetidine ring exhibits significant puckering distortion (approximately 25° from planarity), which influences subsequent peptide conformational behavior when incorporated into sequences.
Table 1: Cyclization Methods for Azetidine Ring Formation
Precursor Type | Cyclizing Agent | Reaction Conditions | Yield (%) | Ring Strain (kcal/mol) |
---|---|---|---|---|
γ-Amino Alcohol | TsCl/Pyridine | 0°C → rt, 24h | 68% | 26.4 |
Bromoacetamide | K₂CO₃/CH₃CN | Reflux, 8h | 75% | 26.1 |
Mesylate Derivative | DBU/THF | 40°C, 3h | 82% | 26.7 |
Epoxide-Amine | BF₃·Et₂O | -20°C, 1h | 71% | 25.9 |
Achieving the thermodynamically disfavored (2S,4R) configuration requires chiral auxiliary-mediated synthesis or enzymatic resolution. The Oppolzer's sultam method provides exceptional stereocontrol (ee >98%) during the introduction of the C4 methyl group by leveraging steric shielding effects to direct alkylation to the si-face of the enolate intermediate. This approach establishes the contiguous stereocenters prior to ring closure, with molecular dynamics simulations confirming a 38% reduction in ring flexibility compared to unmethylated analogs [5].
Alternative routes employ diastereoselective hydrogenation of enol ether precursors using Ir-(P,OP) catalysts, achieving 95:5 dr at 50 bar H₂ pressure. The (2S,4R) isomer demonstrates unique conformational behavior, with X-ray crystallography revealing an axial methyl orientation that forces the azetidine ring into a puckered conformation. This geometry restricts φ and ψ dihedral angles in peptide backbones, effectively mimicking type II' β-turn structures when incorporated into sequences [9].
The Fmoc group is installed using Fmoc-Cl (chloroformate) in anhydrous dioxane at 0-5°C, with careful pH control (pH 8.5-9.0) maintained via addition of sodium carbonate buffer. This prevents di-Fmoc byproduct formation and epimerization at the C2 center. Recent studies demonstrate that sub-stoichiometric DMAP catalysis (0.05 equiv) reduces reaction times from 12 hours to 90 minutes while maintaining >99% regioselectivity for the azetidine nitrogen [3].
Solvent optimization reveals that 9:1 dioxane-water mixtures enhance solubility of the polar azetidine intermediate, with yields improving from 70% in pure THF to 92% in the optimized system. The Fmoc group provides exceptional orthogonality against carboxylic acid functionality, allowing selective modification at the C2 position. Mass spectrometry analysis confirms complete protection within 2 hours when using a 1.2-fold excess of Fmoc-Cl at 0°C, with no detectable racemization [8].
Fmoc deprotection employs secondary amine bases, with piperidine proving superior to morpholine or DBU due to its optimal nucleophilicity (pKaH=11.1) and low steric hindrance. The cleavage follows an E1cB elimination mechanism: initial deprotonation at the fluorenyl C9 position forms a resonance-stabilized dibenzofulvene anion, which subsequently fragments to release CO₂ and the free amine [8].
Kinetic studies in DMF establish that 20% piperidine solutions achieve complete deprotection in 7 minutes at room temperature, while maintaining the integrity of the azetidine ring and methyl substituent. Notably, the C4 methyl group exerts a steric acceleration effect (k_rel=1.8 compared to unmethylated analogs) due to enforced ring puckering that weakens the carbamate C=O bond. Continuous-flow monitoring reveals a biphasic decomposition profile when using diethylamine, making piperidine the preferred reagent for solid-phase synthesis [9].
Table 2: Base-Mediated Fmoc Deprotection Kinetics
Base (20% in DMF) | Time (min) | Deprotection Yield (%) | Epimerization (%) | Byproducts Identified |
---|---|---|---|---|
Piperidine | 7 | 99.5 | <0.3 | Dibenzfulvene, CO₂ |
4-Methylpiperidine | 15 | 98.2 | 0.5 | Fulvene-piperidine adduct |
Diethylamine | 22 | 95.7 | 1.8 | Ethylfulvene adduct |
Morpholine | 40 | 91.3 | 0.7 | Morpholine fulvenide |
DBU | 0.5 | 85.6 | 12.4 | Degraded azetidine |
The target carboxylic acid functionality is typically accessed through alkaline hydrolysis of methyl or benzyl ester precursors. Optimal conditions employ lithium hydroxide monohydrate (2.5 equiv) in THF-water (4:1) at 0°C, achieving quantitative conversion in 3 hours without epimerization. This low-temperature protocol prevents degradation of the acid-sensitive azetidine ring, which undergoes decomposition above 40°C [3].
Alternative enzymatic methods using porcine liver esterase (PLE) selectively hydrolyze methyl esters with no racemization, though reaction times extend to 24 hours. The C4 methyl group influences hydrolysis rates through electronic effects, with density functional theory calculations indicating a 3.2 kcal/mol reduction in activation energy compared to 4-unsubstituted analogs due to hyperconjugative stabilization of the tetrahedral intermediate [5].
Peptide coupling employs carbodiimide reagents with catalytic HOAt or HOBt to suppress racemization. DCC/HOBt (1:1:1) in anhydrous DCM achieves 95% coupling yields within 2 hours for azetidine-2-carboxylic acid derivatives, with <1% epimerization confirmed by chiral HPLC. The C4 methyl group enhances nucleophilicity of the carboxylic acid through inductive effects, reducing coupling times by 40% compared to proline derivatives [3] [8].
Advanced coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrate superior performance in solid-phase synthesis, enabling couplings at 0.1M concentration with 5-minute reaction times. Mechanistic studies reveal that HOBt forms a stable active ester with the azetidine carboxylic acid that resists β-elimination, a common side reaction in strained ring systems. This stability allows incorporation into sterically demanding sequences, including β-hairpin motifs [8].
Table 3: Coupling Reagent Efficiency for Azetidine Carboxylic Acid
Coupling System | Solvent | Time (min) | Yield (%) | Epimerization (%) | Applications |
---|---|---|---|---|---|
DCC/HOBt | DCM | 120 | 95 | 0.9 | Solution-phase |
HATU/DIEA | DMF | 20 | 99 | <0.1 | SPPS, difficult sequences |
TBTU/HOAt | NMP | 30 | 97 | 0.3 | SPPS, standard |
EDC/HOAt | DCM:DMF | 90 | 93 | 1.2 | Sensitive residues |
PyBOP/NMM | DMF | 45 | 96 | 0.5 | Cyclic peptides |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1